molecular formula C27H23NO7 B11149281 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11149281
M. Wt: 473.5 g/mol
InChI Key: QBNPPSIVZYJDHZ-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 4-methoxyphenyl substituent at the coumarin’s 4-position and an ester linkage at the 7-position. The ester is formed between the coumarin’s hydroxyl group and N-[(benzyloxy)carbonyl]-beta-alanine, introducing a carbamate-protected beta-alanine side chain. Its molecular formula is C₂₆H₂₁NO₆, with a monoisotopic mass of 443.136887 Da . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine, enhancing stability during synthesis while allowing deprotection for further functionalization.

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C27H23NO7/c1-32-20-9-7-19(8-10-20)23-16-26(30)35-24-15-21(11-12-22(23)24)34-25(29)13-14-28-27(31)33-17-18-5-3-2-4-6-18/h2-12,15-16H,13-14,17H2,1H3,(H,28,31)

InChI Key

QBNPPSIVZYJDHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)CCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Benzyloxycarbonyl-beta-alaninate Moiety: The final step involves the coupling of the chromen-2-one derivative with N-[(benzyloxy)carbonyl]-beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

The compound serves as a precursor in the synthesis of various coumarin derivatives. Its unique structure allows for modifications that can enhance biological activity. The synthesis typically involves reactions with other chemical agents, demonstrating versatility in organic chemistry applications.

Biology

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial DNA gyrase, crucial for DNA replication.

Medicine

The compound is under investigation for its potential anti-inflammatory and anticancer properties:

  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory responses.
  • Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of apoptosis-related pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy:

  • Antimicrobial Activity : A study demonstrated that modifications to the coumarin structure significantly enhanced antimicrobial potency against pathogens like Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Mechanisms : In vitro assays revealed that derivatives inhibited nitric oxide synthase (iNOS) and COX enzymes, leading to reduced inflammation markers in murine models.
  • Cytotoxicity Studies : Comparative analyses indicated that related coumarin derivatives exhibited low micromolar IC50 values against various cancer cell lines, suggesting strong therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Substituent Variations at the Coumarin 4-Position

The 4-position substituent critically influences electronic properties, solubility, and steric effects. Key analogs include:

Compound Name 4-Position Substituent Key Properties/Implications Reference
Original Compound 4-Methoxyphenyl Enhanced electron-donating effect; improved solubility due to methoxy group
2-Oxo-4-phenyl-2H-chromen-7-yl derivative Phenyl Reduced solubility; increased lipophilicity
4-Methyl-2-oxo-2H-chromen-7-yl derivative Methyl Electron-donating but less polar than methoxy; moderate lipophilicity
4-(Trifluoromethyl)-2-oxo-2H-chromen-7-yl derivative Trifluoromethyl Strong electron-withdrawing effect; enhanced metabolic stability

Implications :

  • Methoxy vs. Phenyl : The methoxy group improves aqueous solubility compared to phenyl, which is purely hydrophobic .

Variations in the Ester/Amide Side Chain at the 7-Position

The 7-position side chain dictates molecular flexibility, enzyme interactions, and stability:

Compound Name 7-Position Side Chain Key Properties/Implications Reference
Original Compound N-Cbz-beta-alaninate Flexible 3-carbon chain; Cbz protection allows controlled deprotection
Glycinate derivative N-Cbz-glycinate Shorter 2-carbon chain; reduced flexibility
Sulfonamide derivative N-(4-Methylphenyl)sulfonyl-beta-alaninate Sulfonamide enhances stability under acidic conditions
4-Chlorophenylalaninate derivative N-Cbz-4-chlorophenylalaninate Increased lipophilicity; potential for enhanced membrane permeability

Implications :

  • Beta-alaninate vs. Glycinate : Beta-alaninate’s longer chain may improve binding to enzymes with extended active sites, while glycinate’s rigidity could limit conformational adaptability .
  • Sulfonamide vs. Cbz : Sulfonamide’s stability under acidic conditions makes it preferable for oral drug formulations .

Physicochemical Properties

  • Melting Points: Analogous compounds (e.g., 4-(4-(hydroxyamino)butyl)-7-methoxycoumarin) melt at 139–141°C , suggesting the original compound may have similar thermal stability.
  • Spectroscopic Data : ¹H NMR signals for coumarin protons (δ 6.20–7.76 ppm) and methoxy groups (δ 3.86 ppm) are consistent across analogs .

Stability and Reactivity

  • Cbz Group: Susceptible to hydrogenolysis, enabling selective deprotection .
  • Sulfonamide and Trifluoromethyl Groups : Resist hydrolysis, enhancing shelf-life .

Biological Activity

The compound 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C26H21NO7C_{26}H_{21}NO_{7}, indicating the presence of a methoxyphenyl group and a benzyloxycarbonyl-beta-alaninate moiety attached to the coumarin core. The structure is crucial for understanding its biological activity.

Biological Activity Overview

Coumarin derivatives, including this compound, have been extensively studied for various pharmacological effects:

  • Anticancer Activity : Many coumarin derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer) cells .
  • Antimicrobial Properties : Coumarins have demonstrated antibacterial and antifungal activities against several pathogens. The presence of the methoxy group enhances the antimicrobial potency of these compounds .
  • Anti-inflammatory Effects : Compounds in this class often inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. This inhibition can lead to reduced inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase (AChE) and COX enzymes .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that coumarin derivatives can modulate ROS levels, leading to increased oxidative stress in cancer cells, which promotes apoptosis .
  • Cell Cycle Arrest : Research indicates that certain coumarins can induce cell cycle arrest at various phases, particularly G1 or G2/M phases, thereby inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study evaluated a series of coumarin derivatives for their anticancer effects against MCF-7 and Caco-2 cell lines. The results indicated that modifications in the structure significantly influenced their potency, with specific substitutions enhancing activity .
CompoundActivity Against MCF-7Activity Against Caco-2
Compound AIC50 = 12 µMIC50 = 15 µM
Compound BIC50 = 8 µMIC50 = 10 µM
  • Antimicrobial Testing : Another study assessed the antimicrobial properties of various coumarin derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications in treating resistant infections .

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